![molecular formula C29H22N6O6S B13763656 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- CAS No. 56670-24-7](/img/structure/B13763656.png)
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- is a complex organic compound primarily used in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textile, leather, and food industries. This compound is notable for its ability to undergo azo coupling reactions, which are essential in the production of these dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to produce aminonaphthalene.
Sulfonation: The aminonaphthalene is then sulfonated to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- undergoes several types of chemical reactions:
Azo Coupling: This is the primary reaction, where the compound reacts with diazonium salts to form azo dyes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Azo Coupling: Typically involves diazonium salts in alkaline conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are often used.
Major Products
The major products formed from these reactions are various azo dyes, each with distinct colors and properties, depending on the specific diazonium salts and reaction conditions used .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- has several scientific research applications:
Chemistry: Used in the synthesis of complex azo dyes and as a reagent in various organic reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the textile and leather industries for dyeing fabrics and materials.
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to undergo azo coupling reactions. The azo group (-N=N-) formed during these reactions is responsible for the vivid colors of the dyes. The compound interacts with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals forces, facilitating its use in staining and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Another important component in azo dyes, known for its versatility in coupling reactions.
5-Amino-2-naphthalenesulfonic acid: Used in the synthesis of nitrate reductase and detection of nitrate reduction by anaerobic bacteria.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]- is unique due to its complex structure, which allows for the formation of a wide range of azo dyes with diverse properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
56670-24-7 |
|---|---|
Molecular Formula |
C29H22N6O6S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
6-amino-4-hydroxy-5-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C29H22N6O6S/c30-25-14-3-18-15-24(42(39,40)41)16-26(37)27(18)28(25)35-34-20-4-1-17(2-5-20)29(38)31-19-6-8-21(9-7-19)32-33-22-10-12-23(36)13-11-22/h1-16,36-37H,30H2,(H,31,38)(H,39,40,41) |
InChI Key |
OOVIVLRCIYZYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




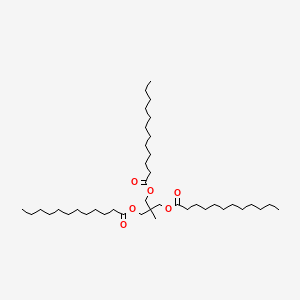
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)


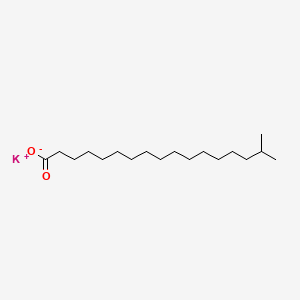


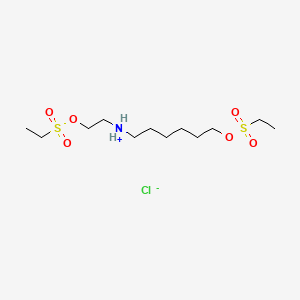

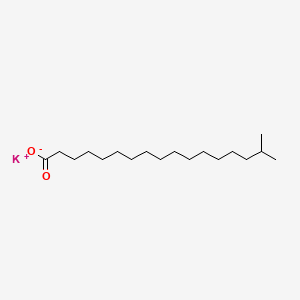
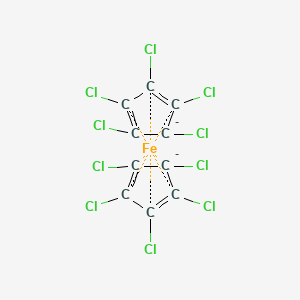
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
